molecular formula C22H22N2O3 B5837370 [(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(4-ethylphenoxy)acetate

[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(4-ethylphenoxy)acetate

Cat. No.: B5837370
M. Wt: 362.4 g/mol
InChI Key: DLOPWQRUZHZBTE-UHFFFAOYSA-N
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Description

[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(4-ethylphenoxy)acetate is a complex organic compound that features a naphthalene ring, an ethylphenoxy group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include organolithium reagents, which facilitate the formation of the desired acetylene derivatives . The reaction conditions often require specific catalysts such as copper or iron complexes to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(4-ethylphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organolithium reagents, water radical cations, and various catalysts such as copper and iron complexes. The reactions are typically carried out under controlled conditions to ensure high yield and selectivity.

Major Products Formed

The major products formed from these reactions include quaternary ammonium cations, acetylene derivatives, and substituted naphthalene compounds. These products have significant implications in various scientific and industrial applications.

Scientific Research Applications

[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(4-ethylphenoxy)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and delivery systems.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(4-ethylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to cellular receptors, leading to the activation or inhibition of various signaling pathways. This interaction can result in a range of biological effects, including changes in gene expression, protein activity, and cellular behavior .

Comparison with Similar Compounds

[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(4-ethylphenoxy)acetate can be compared with other similar compounds, such as dichloroanilines and steviol glycosides . While dichloroanilines are primarily used in the production of dyes and herbicides, steviol glycosides are known for their sweetening properties. The unique structural features of this compound, such as the presence of both naphthalene and ethylphenoxy groups, distinguish it from these compounds and contribute to its diverse applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structural properties, diverse chemical reactivity, and wide range of applications make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(4-ethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-2-16-10-12-19(13-11-16)26-15-22(25)27-24-21(23)14-18-8-5-7-17-6-3-4-9-20(17)18/h3-13H,2,14-15H2,1H3,(H2,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOPWQRUZHZBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)ON=C(CC2=CC=CC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)OCC(=O)O/N=C(/CC2=CC=CC3=CC=CC=C32)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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